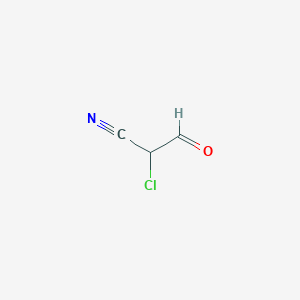

2-Chloro-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3(1-5)2-6/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOJHKXZYVLLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456445 | |

| Record name | 2-Chloro-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53106-70-0 | |

| Record name | 2-Chloro-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-oxopropanenitrile synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-oxopropanenitrile

Executive Summary

This compound is a bifunctional molecule of significant interest to synthetic and medicinal chemists. Its structure, incorporating a nitrile, an aldehyde, and an α-chloro substituent, positions it as a valuable C3 synthon for the construction of complex, halogenated heterocyclic compounds—scaffolds frequently found in pharmaceutically active agents. However, the inherent reactivity of this combination of functional groups suggests significant challenges related to the compound's stability, making its isolation and handling non-trivial. This guide provides a comprehensive overview of the most viable synthetic route to this compound, detailed protocols for its characterization, critical safety and handling procedures, and a discussion of its potential applications in drug discovery and development. The narrative emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge required to work with this reactive intermediate effectively.

Introduction: A Profile of a Reactive Synthon

This compound, also known as 2-chloro-2-formylacetonitrile, belongs to the class of α-chloro-β-ketonitriles. The convergence of three distinct functional groups on a three-carbon backbone results in a molecule with high reactivity and synthetic potential.

1.1. Chemical Identity and Properties

The fundamental properties of this compound are summarized below, based on computed data.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₃H₂ClNO | [1][2] |

| Molecular Weight | 103.51 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 53106-70-0 | [1][2] |

| Canonical SMILES | C(=O)C(C#N)Cl | [1][2] |

| InChIKey | RJOJHKXZYVLLKN-UHFFFAOYSA-N | [1] |

1.2. Significance in Synthetic Chemistry

The true value of this compound lies in its potential as a building block. The parent compound, 3-oxopropanenitrile, is a well-established precursor for a variety of heterocycles, including pyridines, pyrimidines, and thiophenes, often via efficient multicomponent reactions (MCRs) like the Gewald reaction.[4][5][6] By incorporating a chlorine atom, this compound offers a direct route to halogenated analogs of these important scaffolds. Halogen atoms are critical in drug design for modulating pharmacokinetic and pharmacodynamic properties such as lipophilicity, metabolic stability, and binding affinity.

1.3. Inherent Reactivity and Stability Challenges

The combination of an electrophilic aldehyde carbonyl, an electron-withdrawing nitrile group, and an adjacent chloro-substituent creates a highly reactive molecule. This reactivity is a double-edged sword. While it drives its utility in synthesis, it also leads to instability. The aldehyde is prone to hydration, polymerization, and other side reactions. The parent molecule, 3-oxopropanenitrile, is known to be unstable, necessitating a two-step synthesis involving a stable acetal intermediate for practical use.[7] It is therefore logical to infer that this compound shares or exceeds this instability, making in situ generation or immediate use following synthesis the most prudent strategy.

Synthetic Methodology: A Practical Approach

Direct synthesis of this compound is most prominently achieved through a base-catalyzed condensation reaction.[8] The most reliable and documented pathway involves the formylation of chloroacetonitrile.[2]

2.1. Recommended Synthetic Route: Formylation of Chloroacetonitrile

This approach builds the carbon skeleton by reacting chloroacetonitrile with a formylating agent, such as methyl formate, in the presence of a strong, non-nucleophilic base like sodium methoxide or sodium hydride.

Causality of Experimental Design:

-

Starting Materials: Chloroacetonitrile serves as the nitrile- and chlorine-containing backbone.[9][10] Methyl formate is an inexpensive and effective source of the formyl group.

-

Base Selection: A strong base is required to deprotonate the α-carbon of chloroacetonitrile, forming a carbanion. Sodium methoxide is a common choice. The use of an alkoxide corresponding to the formate ester (methoxide for methyl formate) prevents transesterification as a side reaction.

-

Solvent: An aprotic solvent like diethyl ether or THF is crucial. Protic solvents would be deprotonated by the strong base and would interfere with the desired reaction.

-

Temperature Control: The initial deprotonation and subsequent condensation are typically performed at low temperatures (e.g., 0 °C) to control the reaction rate, minimize side reactions, and manage the exothermicity.

Experimental Protocol: Synthesis of this compound

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: Sodium methoxide (1.1 equivalents) is suspended in anhydrous diethyl ether (approx. 0.5 M concentration) in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition: A solution of chloroacetonitrile (1.0 equivalent) and methyl formate (1.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel to the stirred suspension of sodium methoxide over 1 hour, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of chloroacetonitrile.

-

Workup: The reaction is carefully quenched by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base and protonate the enolate product.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure at low temperature (<30 °C). Due to the compound's likely instability, the crude product should be used immediately in the subsequent synthetic step without attempting rigorous purification like distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: A Predictive Guide

Due to the compound's reactive nature, comprehensive, published experimental spectra are scarce. The following characterization data is predicted based on the known effects of the constituent functional groups. This section serves as a guide for researchers to validate their synthetic product.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure. The molecule contains two protons in different chemical environments and three unique carbon atoms.

| Technique | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment & Rationale |

| ¹H NMR | ~9.5 - 10.0 | Doublet (d) | -CHO (Aldehyde H): Highly deshielded by the carbonyl group. Split by the adjacent α-proton. |

| ~4.5 - 5.0 | Doublet (d) | -CHCl- : Deshielded by both the chlorine atom and the carbonyl group. Split by the aldehyde proton. | |

| ¹³C NMR | ~185 - 195 | Singlet | C=O (Carbonyl C): Typical chemical shift for an aldehyde carbon. |

| ~110 - 115 | Singlet | C≡N (Nitrile C): Characteristic shift for a nitrile carbon. | |

| ~55 - 65 | Singlet | -CHCl- (α-Carbon): Shift influenced by the attached chlorine, carbonyl, and nitrile groups. |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 2820-2850 & 2720-2750 | C-H Stretch | Aldehyde (-CHO) |

| 2240-2260 | C≡N Stretch | Nitrile (-C≡N) |

| 1720-1740 | C=O Stretch | Aldehyde (C=O) |

| 600-800 | C-Cl Stretch | Alkyl Halide (-Cl) |

3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides crucial information about the elemental composition.

-

Molecular Ion (M⁺): Expect a molecular ion peak at m/z = 103.

-

Isotopic Pattern: The most definitive feature will be the chlorine isotope pattern. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M⁺) at m/z 103 and another for the ³⁷Cl isotope (M+2) at m/z 105. The relative intensity of these peaks should be approximately 3:1, which is a hallmark confirmation of a molecule containing a single chlorine atom.

Characterization Workflow Diagram

Caption: Logic flow for the spectroscopic validation of the target compound.

Safety and Hazard Management

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13][14]

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[13]

-

Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. If there is a risk of exposure, use a full-face respirator with an appropriate cartridge.[13]

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[12]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[14]

-

Given its instability, long-term storage is not recommended. Prepare fresh and use immediately.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][14]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

-

Applications in Research and Development

The primary application for this compound is as an intermediate for constructing halogenated heterocycles, which are of high value in medicinal chemistry.

Potential Application in a Modified Gewald Reaction

Caption: Potential use in a multicomponent reaction to form a chlorinated thiophene.

By participating in reactions analogous to those of 3-oxopropanenitrile, this chlorinated synthon could provide access to:

-

Chlorinated 2-Aminothiophenes: Via the Gewald reaction, leading to intermediates for anti-inflammatory or anticancer agents.[5]

-

Chlorinated Pyridines and Pyrimidines: Through condensation reactions with active methylene compounds or amidines, respectively, forming core structures found in numerous pharmaceuticals.[4]

Conclusion

This compound is a highly reactive and synthetically valuable intermediate. While its synthesis via the formylation of chloroacetonitrile is conceptually straightforward, the compound's inherent instability demands careful handling, minimal purification, and immediate use in subsequent reactions. The predictive spectroscopic data and safety guidelines provided in this document offer researchers a robust framework for synthesizing, confirming, and safely handling this potent building block. Its potential to streamline the synthesis of halogenated heterocyclic compounds makes it a target of considerable interest for professionals in drug discovery and process development.

References

-

Full article: Synthesis of Novel Arylthio Derivatives of Mucochloric Acid. Taylor & Francis Online. [Link]

-

Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. MDPI. [Link]

- US3297722A - Preparation of dichloromaleic anhydride and the catalyst used therein.

-

Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Ingenta Connect. [Link]

-

Synthesis of Novel Arylthio Derivatives of Mucochloric Acid. ResearchGate. [Link]

-

Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. ResearchGate. [Link]

- CN102070574B - Method for preparing 2, 3-dichloromaleic anhydride.

-

This compound | C3H2ClNO | CID 11137111. PubChem @ NIH. [Link]

-

(2R)-2-chloro-3-oxopropanenitrile | C3H2ClNO | CID 86315601. PubChem @ NIH. [Link]

-

Dichloromaleic anhydride | C4Cl2O3 | CID 70728. PubChem @ NIH. [Link]

Sources

- 1. This compound | C3H2ClNO | CID 11137111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (2R)-2-chloro-3-oxopropanenitrile | C3H2ClNO | CID 86315601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 10. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

physical and chemical properties of 2-Chloro-3-oxopropanenitrile

An In-Depth Technical Guide to 2-Chloro-3-oxopropanenitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known as 2-chloro-2-formylacetonitrile, is a highly reactive bifunctional organic compound.[1][2] Its structure, incorporating an aldehyde, a nitrile, and an alpha-chloro substituent, makes it a potent and versatile building block in synthetic chemistry. The strategic placement of these functional groups—each possessing distinct electronic properties and reactivity—renders the molecule susceptible to a variety of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, consolidating its known physicochemical properties, a detailed synthesis protocol, spectroscopic analysis, and a discussion of its potential utility in the synthesis of complex molecules.

While direct applications in drug development are not extensively documented for this specific molecule, its structural motifs are present in numerous pharmacologically active agents. Analogs such as 3-oxopropanenitrile are pivotal in constructing heterocyclic scaffolds like pyridines and thiophenes, which are privileged structures in medicinal chemistry.[3] Furthermore, chlorinated cyanopyridines serve as key intermediates in the synthesis of important pharmaceuticals, including antiviral medications.[4] This guide will, therefore, explore the established characteristics of this compound and extrapolate its synthetic potential based on the known reactivity of its constituent functional groups.

Core Molecular Attributes

The unique reactivity of this compound stems from the interplay between its functional groups. The electron-withdrawing nature of the adjacent nitrile (C≡N) and chlorine (Cl) groups significantly influences the electrophilicity of the aldehyde (CHO) carbon and the reactivity of the α-carbon. This arrangement makes the molecule an interesting substrate for nucleophilic additions and substitutions.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 53106-70-0 | [1][5] |

| Molecular Formula | C₃H₂ClNO | [1][6] |

| Molecular Weight | 103.51 g/mol | [1][2] |

| Canonical SMILES | C(=O)C(C#N)Cl | [1] |

| InChI | InChI=1S/C3H2ClNO/c4-3(1-5)2-6/h2-3H | [1] |

| Synonyms | 2-chloro-2-formylacetonitrile, chloro(formyl)acetonitrile | [1][2] |

Physicochemical Properties

The physical properties of this compound are largely predicted or derived from a single synthetic report. Its state as a "black oil" suggests impurities or potential instability, which is consistent with highly functionalized small molecules.[5]

| Property | Value | Source |

| Appearance | Black oil | [5] |

| Boiling Point | 149.2 ± 25.0 °C (Predicted) | [5] |

| Density | 1.285 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [7] |

Due to the presence of polar functional groups, it is expected to be soluble in polar organic solvents such as ethyl acetate, tetrahydrofuran, and DMSO. Its stability is a critical consideration; the high reactivity suggests a propensity for self-condensation or degradation, especially in the presence of moisture, light, or basic conditions, necessitating storage at low temperatures under an inert atmosphere.[7]

Synthesis and Purification

The primary reported synthesis of this compound involves a Claisen-type condensation reaction.[5] This established method provides a reliable route to the target compound, though its purification remains a challenge.

Causality Behind the Synthetic Strategy

The chosen methodology is a logical approach to formylating an activated α-carbon.

-

Base Selection: Sodium methoxide (NaOMe) serves as a strong, non-nucleophilic base (relative to the ester) required to generate the active formylating agent from methyl formate.

-

Reactant Roles: Methyl formate acts as the electrophilic source of the formyl group. Chloroacetonitrile provides the α-carbon backbone, which, after deprotonation, would act as the nucleophile. However, in this specific reported method, the mechanism involves the initial formation of a sodium salt of the formylated product.

-

Reaction Conditions: The reaction is conducted at a low temperature (-5 °C) to control the exothermic nature of the condensation and to minimize potential side reactions, such as the polymerization of chloroacetonitrile or hydrolysis of the ester.[5] Anhydrous conditions are crucial to prevent the quenching of the methoxide base and hydrolysis of the reactants and product.[5]

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by Brooks et al. as cited in ChemicalBook.[5]

Materials:

-

Sodium methanolate (7.14 g, 0.13 mol)

-

Anhydrous tetrahydrofuran (THF, 90 mL)

-

Methyl formate (9 mL, 0.15 mol)

-

Chloroacetonitrile (8.33 mL, 0.13 mol)

-

Concentrated hydrochloric acid (HCl, 12 mL)

-

Ethyl acetate

-

Diatomaceous earth

Procedure:

-

Suspend sodium methanolate in anhydrous THF in a dry round-bottomed flask under an argon atmosphere.

-

Cool the suspension to -5 °C using an appropriate cooling bath.

-

Slowly add methyl formate dropwise over 1 minute. Stir the mixture for 20 minutes at -5 °C.

-

Add chloroacetonitrile dropwise over 45 minutes, maintaining the temperature at -5 °C.

-

Continue stirring at -5 °C for 2 hours. The reaction mixture will typically change color from white to yellow and then to orange.[5]

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Workup: Cool the reaction mixture to 0 °C and slowly add concentrated HCl dropwise. The mixture will turn a cherry-red color.[5]

-

Filter the resulting suspension through a pad of diatomaceous earth, washing the pad with ethyl acetate until the filtrate is colorless.

-

Concentrate the collected filtrate under reduced pressure (water bath temperature ≤ 40 °C) to yield this compound as a black oil. The product is reported to be used directly without further purification.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its potential to act as a versatile precursor for more complex molecular architectures, particularly heterocyclic systems relevant to drug discovery.

-

Aldehyde Reactivity: The formyl group can participate in reactions typical of aldehydes, such as reductive amination, Wittig reactions, and condensations to form C=C double bonds.

-

α-Chloro Nitrile Reactivity: This moiety is a potent electrophile. The chlorine atom can be displaced by various nucleophiles in SN2-type reactions.

-

Precursor to Heterocycles: The combination of functional groups makes it an ideal candidate for multicomponent reactions. By analogy to 3-oxopropanenitrile, it could be employed in the Gewald reaction with a ketone and elemental sulfur to synthesize highly substituted 2-aminothiophenes.[3] Similarly, it could react with dinucleophiles to construct five- or six-membered rings such as pyrazoles, pyrimidines, or pyridines, which are core structures in many pharmaceuticals.[3]

Conceptual Pathway: Heterocycle Synthesis

The diagram below illustrates a hypothetical reaction pathway where this compound could be used to synthesize a substituted pyrazole, a common scaffold in medicinal chemistry.

Caption: Conceptual pathway for pyrazole synthesis.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of this compound. The reported NMR data aligns well with the expected structure.[5]

| Spectroscopy | Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.38 (s, 1H) | The singlet at a downfield shift is characteristic of an aldehyde proton. |

| ¹³C NMR (400 MHz, DMSO-d₆) | δ 168.2, 126.6, 67.8 | These shifts correspond to the carbonyl carbon (~168.2), the nitrile carbon (~126.6), and the α-carbon bonded to chlorine (~67.8). |

Mass Spectrometry (Predicted): While experimental mass spectrometry data is not available in the search results, a predictable fragmentation pattern can be anticipated.

-

Molecular Ion: A molecular ion peak (M⁺) would be observed at m/z 103. An M+2 peak at m/z 105 with approximately one-third the intensity of the M⁺ peak would also be present, which is characteristic of a molecule containing a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragments: Likely fragmentation pathways would include the loss of the chlorine radical (m/z 68), loss of the formyl group (m/z 74), and loss of hydrogen cyanide (m/z 76).

Safety, Handling, and Storage

Hazard Assessment:

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[8] Nitrile-containing compounds can sometimes release cyanide in vivo, adding a layer of potential toxicity.

-

Irritation: Expected to cause skin, eye, and respiratory system irritation.[8]

-

Reactivity: As a reactive aldehyde, it may be incompatible with strong oxidizing and reducing agents, as well as strong bases.

Safe Handling Protocol

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Avoiding Exposure: Avoid direct contact with skin and eyes. Do not breathe in vapors.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[9]

Storage Recommendations

-

Temperature: Store in a freezer at or below -20°C to minimize degradation and potential polymerization.[7]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.[7]

-

Container: Keep in a tightly sealed, clearly labeled container.[8]

Conclusion

This compound is a valuable, albeit reactive, chemical intermediate. Its bifunctional nature, characterized by an electrophilic aldehyde and an α-chloro nitrile group, positions it as a promising precursor for the synthesis of diverse and complex organic molecules. While its inherent instability requires careful handling and storage, its potential utility in constructing pharmacologically relevant heterocyclic systems makes it a compound of significant interest for researchers in synthetic organic chemistry and drug discovery. This guide provides the foundational knowledge required to safely synthesize, handle, and strategically employ this potent building block in research endeavors.

References

[1] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

[4] Google Patents. (2015). CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction. Available at:

[10] Google Patents. (1981). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. Available at:

[11] PubChem. (n.d.). 2-Chloropropionitrile. National Center for Biotechnology Information. Available at: [Link]

[12] PubChem. (n.d.). (2R)-2-chloro-3-oxopropanenitrile. National Center for Biotechnology Information. Available at: [Link]

[13] Google Patents. (2010). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. Available at:

[9] New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 3-CHLOROPROPIONITRILE. Available at: [Link]

[14] Patsnap. (n.d.). Preparation method of 2-chloro-3-cyanopyridine. Available at: [Link]

[15] Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloropropane. Available at: [Link]

[16] European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

[17] Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

Sources

- 1. This compound | C3H2ClNO | CID 11137111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]

- 5. This compound | 53106-70-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 53106-70-0|this compound|BLD Pharm [bldpharm.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. nj.gov [nj.gov]

- 10. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 11. 2-Chloropropionitrile | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (2R)-2-chloro-3-oxopropanenitrile | C3H2ClNO | CID 86315601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 14. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 15. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 17. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-3-oxopropanenitrile CAS number 53106-70-0

An In-Depth Technical Guide to 2-Chloro-3-oxopropanenitrile (CAS 53106-70-0): Synthesis, Reactivity, and Applications for the Modern Researcher

Abstract: this compound, also known as chlorocyanoacetaldehyde, is a compact yet highly functionalized organic molecule.[1] Possessing three distinct reactive centers—an aldehyde, a nitrile, and an α-chloro substituent—it serves as a powerful and versatile C3 building block in modern organic synthesis. Its unique electronic and steric properties make it an invaluable precursor for constructing complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles that form the core of numerous pharmaceutical and agrochemical agents.[2][3] This guide provides an in-depth exploration of its physicochemical properties, a field-tested synthetic protocol with mechanistic rationales, a detailed analysis of its chemical reactivity, and a discussion of its applications in research and development, tailored for scientists engaged in drug discovery and chemical innovation.

Physicochemical and Handling Profile

Understanding the fundamental properties of this compound is critical for its effective use and safe handling in a laboratory setting. The molecule is typically supplied as an oil and requires specific storage conditions to ensure its stability.[4][5]

| Property | Value | Source(s) |

| CAS Number | 53106-70-0 | [1][6] |

| Molecular Formula | C₃H₂ClNO | [7][8] |

| Molecular Weight | 103.51 g/mol | [4][7] |

| IUPAC Name | This compound | [7] |

| Synonyms | Chloro(formyl)acetonitrile, Chlorocyanoacetaldehyde | [1][9] |

| Appearance | Reported as a black oil post-synthesis | [5] |

| SMILES | C(=O)C(C#N)Cl | [4][6] |

| Topological Polar Surface Area | 40.9 Ų | [7][9] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4] |

Synthesis and Characterization: A Validated Protocol

The direct and efficient synthesis of this compound is most commonly achieved through a base-catalyzed condensation reaction.[10] The following protocol is based on established literature procedures and provides a reliable method for its laboratory-scale preparation.[5]

Mechanistic Rationale

The synthesis hinges on a Claisen-type condensation. Sodium methoxide, a strong base, selectively deprotonates the α-carbon of chloroacetonitrile. This is the kinetic site of deprotonation, as the resulting carbanion is stabilized by the potent electron-withdrawing effect of the adjacent nitrile group. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the methoxide leaving group yields the sodium salt of the enolate of this compound. A careful acidic workup then furnishes the final product. The reaction is conducted at low temperatures (-5 °C) to control the exothermicity and minimize potential side reactions, such as self-condensation or decomposition.

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 53106-70-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 53106-70-0 [chemicalbook.com]

- 6. 53106-70-0 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 7. This compound | C3H2ClNO | CID 11137111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sinfoobiotech.com [sinfoobiotech.com]

- 9. guidechem.com [guidechem.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Chloro-3-oxopropanenitrile: A Versatile Building Block in Modern Organic Synthesis

Abstract

2-Chloro-3-oxopropanenitrile, an α-chloro-β-ketonitrile, is a uniquely versatile trifunctional reagent that has garnered significant attention in synthetic organic chemistry. Its structure, which incorporates a highly electrophilic carbonyl group, a reactive α-chloro leaving group, and an activated nitrile moiety, allows it to serve as a powerful building block for a diverse array of complex molecules. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound. We will explore its utility in the construction of high-value heterocyclic scaffolds, such as pyridines, pyrazoles, and thiazoles, which are prevalent in pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for leveraging this potent synthon in discovery and development programs.

Core Reactivity and Physicochemical Profile

The synthetic utility of this compound stems from the distinct and synergistic reactivity of its three functional groups. Understanding this profile is critical to designing efficient synthetic routes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₃H₂ClNO | [1] |

| Molecular Weight | 103.51 g/mol | [1][2] |

| CAS Number | 53106-70-0 | [3] |

| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | General chemical knowledge |

| Canonical SMILES | C1=C(C(=O)N)C=CC=C1C(F)(F)F | [1] |

| Exact Mass | 102.9824914 Da | [1][2] |

The Trifunctional Reactivity Manifold

The molecule's power lies in the interplay between the chloride, carbonyl, and nitrile groups. The strong electron-withdrawing nature of the adjacent carbonyl and nitrile functions significantly enhances the reactivity of the α-carbon, making the chlorine atom an excellent leaving group for nucleophilic substitution.[3][4][5]

-

The Carbonyl Group (C=O): Acts as a primary electrophilic site for nucleophilic attack and is key in condensation reactions.

-

The α-Chloro Group (-Cl): Serves as a leaving group in nucleophilic substitution reactions, often proceeding via an SN2 mechanism.[5] Its reactivity is amplified by the adjacent carbonyl.

-

The Nitrile Group (C≡N): The electron-withdrawing effects of the other groups activate the nitrile for nucleophilic attack and participation in cycloaddition and condensation reactions, leading to the formation of nitrogen-containing heterocycles.[3]

Caption: A diagram illustrating the three primary reactive sites on the this compound molecule.

Synthesis of this compound

The most direct and efficient synthesis of the title compound is achieved through a base-catalyzed condensation reaction.[3] This approach constructs the core skeleton from readily available and simpler precursors.

Synthetic Strategy: Base-Catalyzed Condensation

This strategy involves the condensation of chloroacetonitrile with an appropriate formate ester, such as ethyl formate. The reaction proceeds via the formation of a carbanion at the α-position of chloroacetonitrile, which is facilitated by a strong base like sodium ethoxide. This carbanion then attacks the electrophilic carbonyl carbon of the formate ester, leading to the formation of the target α-chloro-β-ketonitrile after workup.

Caption: A generalized workflow for the laboratory synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Materials:

-

Chloroacetonitrile (1.0 eq)

-

Ethyl formate (1.2 eq)

-

Sodium metal (1.1 eq)

-

Anhydrous ethanol

-

Diethyl ether

-

2M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere. Stir until all the sodium has dissolved.

-

Initial Reaction Mixture: In a separate flask, prepare a solution of chloroacetonitrile (1.0 eq) and ethyl formate (1.2 eq) in anhydrous ethanol.

-

Condensation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add the chloroacetonitrile/ethyl formate solution dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by adding 2M HCl until the pH is approximately 5-6.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Applications in Heterocyclic Synthesis

This compound is a premier C3 synthon for constructing a variety of pharmaceutically relevant heterocyclic cores.[6]

Synthesis of Substituted Thiazoles

The thiazole ring is a cornerstone of medicinal chemistry, found in numerous approved drugs.[7] The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and versatile method for its construction.[8] this compound serves as an ideal α-haloketone surrogate in this reaction.

-

Mechanistic Rationale: The reaction proceeds via an initial S-alkylation of the thiourea by the electrophilic α-carbon of this compound. This is followed by an intramolecular cyclization where the thiourea nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic 2-aminothiazole ring.[8]

Sources

- 1. This compound | C3H2ClNO | CID 11137111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-chloro-3-oxopropanenitrile | C3H2ClNO | CID 86315601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-3-oxopropanenitrile in Reactions

Abstract

2-Chloro-3-oxopropanenitrile is a compact yet highly functionalized organic molecule, possessing a unique trifecta of reactive groups: a nitrile, an aldehyde, and an α-chloro substituent. This convergence of functionality on a three-carbon backbone renders it an exceptionally versatile and reactive building block in synthetic chemistry. Its utility stems from a delicate balance of electrophilic and nucleophilic potential, coupled with the acidity of its α-proton, which allows for a diverse range of transformations. This guide provides an in-depth analysis of the electronic properties and steric factors governing the reactivity of this compound. We will dissect its core mechanistic principles, explore its role in key reaction classes, and provide validated experimental protocols for its synthesis and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful intermediate.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-chloro-2-formylacetonitrile, is characterized by a central carbon atom (C2) bonded to three distinct electron-withdrawing groups: a formyl group (-CHO), a cyano group (-C≡N), and a chlorine atom (-Cl).[1][2] This unique substitution pattern is the primary determinant of its chemical behavior.

The electron-withdrawing nature of the oxygen, nitrogen, and chlorine atoms creates significant partial positive charges on the adjacent carbons, establishing multiple electrophilic sites within the molecule.

Caption: Workflow for the synthesis of this compound.

Application in Heterocyclic Synthesis (Proposed Mechanism)

While its parent compound, 3-oxopropanenitrile, is a well-known precursor in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes, [3][4][5]this compound offers unique pathways. The presence of the chlorine atom serves a dual role: it activates the α-proton and acts as a leaving group in a subsequent cyclization step.

Consider a hypothetical reaction with a generic binucleophile, such as thioacetamide, to form a substituted thiazole ring.

Proposed Mechanistic Pathway:

-

Knoevenagel Condensation: The reaction likely initiates with a base-catalyzed condensation between the aldehyde of this compound and the active methylene group of a partner molecule, or direct attack on the aldehyde.

-

Michael Addition/Nucleophilic Attack: The sulfur atom of thioacetamide attacks the electrophilic carbon of the newly formed α,β-unsaturated system (or directly attacks the aldehyde).

-

Intramolecular Cyclization: The nitrogen atom of the thioamide moiety performs an intramolecular nucleophilic attack on the α-carbon, displacing the chloride ion.

-

Tautomerization/Aromatization: A final proton transfer or elimination step yields the stable, aromatic thiazole ring.

This pathway highlights how the molecule's three functional groups can work in concert to rapidly build molecular complexity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the procedure described by Brooks et al. (2012) and is intended for qualified laboratory personnel. [6] Materials:

-

Sodium methoxide (7.14 g, 0.13 mol)

-

Anhydrous tetrahydrofuran (THF, 90 mL)

-

Methyl formate (9 mL, 0.15 mol)

-

Chloroacetonitrile (8.33 mL, 0.13 mol)

-

Concentrated hydrochloric acid (12 mL)

-

Ethyl acetate

-

Diatomaceous earth

Procedure:

-

Under an inert argon atmosphere, suspend sodium methoxide in anhydrous THF in a dry, round-bottomed flask.

-

Cool the suspension to -5 °C using an appropriate cooling bath.

-

Slowly add methyl formate dropwise over 1 minute. Continue stirring for 20 minutes, maintaining the temperature at -5 °C.

-

Add chloroacetonitrile dropwise over 45 minutes. The reaction mixture will transition from white to yellow and finally to orange.

-

Stir the reaction at -5 °C for 2 hours.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Cool the mixture to 0 °C and slowly add concentrated HCl dropwise. The mixture will turn cherry red.

-

Filter the resulting suspension through a pad of diatomaceous earth, washing the pad with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure (water bath temperature ≤ 40 °C) to yield the crude product as a black oil. [6]The product is often used directly in subsequent steps without further purification.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. While a specific safety data sheet (SDS) is not widely available, related α-chloro carbonyl compounds are known to be harmful and irritating. [7]

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [7]* Irritation: Expected to cause skin, eye, and respiratory irritation. [7]* Handling: All manipulations should be performed in a well-ventilated fume hood. [7]Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a cool, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents. [7]

Conclusion

This compound is a trifunctional reagent whose mechanism of action is a study in controlled reactivity. Its electrophilic centers at the carbonyl and α-carbons allow for nucleophilic addition and substitution, while the acidic α-proton enables the formation of a nucleophilic enolate intermediate. This duality allows it to participate in a wide array of transformations, from simple condensations to complex, one-pot heterocyclic syntheses. A thorough understanding of these competing and complementary mechanistic pathways is essential for any scientist aiming to exploit this versatile building block for the efficient construction of novel molecular architectures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11137111, this compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86315601, (2R)-2-chloro-3-oxopropanenitrile. PubChem. Retrieved from [Link]

-

ACS Publications (2024). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. Retrieved from [Link]

-

NIST (2018). 2-Propenenitrile, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Jack Westin (2024). Aldehydes And Ketones Important Reactions. Jack Westin MCAT Content. Retrieved from [Link]

-

Michigan State University (2024). Carbonyl Reactivity. MSU Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts (2022). 3.25: Relative Reactivity of Carbonyls. Chemistry LibreTexts. Retrieved from [Link]

-

Khan Academy (2024). Addition of carbon nucleophiles to aldehydes and ketones. Khan Academy. Retrieved from [Link]

Sources

- 1. This compound | C3H2ClNO | CID 11137111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 53106-70-0 [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

stability and storage conditions for 2-Chloro-3-oxopropanenitrile

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-oxopropanenitrile

Authored by a Senior Application Scientist

Introduction: Understanding a Potent Synthetic Building Block

This compound, also known as chloro(formyl)acetonitrile, is a highly functionalized and reactive small molecule critical to synthetic organic chemistry and drug discovery.[1][2][3] Its structure, featuring an aldehyde, a nitrile, and an alpha-chloro substituent, offers multiple reaction sites, making it a versatile precursor for a diverse range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[4][5] The inherent reactivity that makes this compound a valuable synthetic tool also presents significant challenges regarding its stability and storage. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling. The compound is a low-melting solid or may be encountered as an oil, reflecting its melting point near ambient temperature.[6][7]

| Property | Value | Source(s) |

| CAS Number | 53106-70-0 | [8][9] |

| Molecular Formula | C₃H₂ClNO | [1][2] |

| Molecular Weight | 103.51 g/mol | [2][8] |

| Appearance | Low-melting solid or oil | [6][7] |

| Melting Point | ~20 °C | [6] |

| Boiling Point | 85-90 °C @ 0.5 mmHg | [6] |

| Synonyms | 2-chloro-2-formylacetonitrile, Chlorocyanoacetaldehyde | [1][3] |

The Core Stability Profile: A Molecule Primed for Reaction

The stability of this compound is intrinsically linked to its molecular architecture. The molecule possesses multiple electrophilic and nucleophilic centers, making it susceptible to degradation if not handled and stored correctly.[10]

-

Electrophilic Centers: The carbonyl carbon of the aldehyde group and the carbon of the nitrile group are highly electrophilic. The electron-withdrawing effects of the adjacent chlorine and nitrile groups further enhance the reactivity of the carbonyl group toward nucleophilic attack.[10]

-

Acidic α-Proton: The proton on the carbon bearing the chlorine and nitrile groups is acidic, creating the potential for enolization and subsequent reactions.

-

Susceptibility to Self-Condensation: Like many aldehydes, this compound has the potential to undergo self-condensation reactions (e.g., aldol-type reactions), leading to oligomerization and the formation of impurities over time.

Given this inherent reactivity, maintaining the chemical fidelity of this compound requires stringent control over its environmental conditions.

Critical Factors Influencing Stability

Several environmental factors can compromise the stability of this compound, leading to degradation and loss of purity.

-

Temperature: Heat is a primary catalyst for decomposition.[6] Elevated temperatures can accelerate self-condensation reactions and other degradation pathways. Safety data sheets consistently advise avoiding heat and storing the compound in a cool environment.[6]

-

Moisture (Hydrolysis): The presence of water can lead to hydrolysis of the nitrile group to a carboxylic acid or amide, or participate in other reactions with the highly reactive aldehyde. It is crucial to store the compound in a dry environment.

-

pH (Acid/Base Catalysis): The compound's degradation can be catalyzed by both acids and bases. Strong acids and strong oxidizing agents are listed as incompatible materials.[6][11] Basic conditions can promote enolization and condensation reactions. Therefore, maintaining a neutral environment is critical.

-

Atmosphere: To prevent oxidation and reactions with atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]

Recommended Storage and Handling Protocols

To ensure the long-term viability and performance of this compound in experimental workflows, the following integrated storage and handling protocol is mandatory. This protocol is a synthesis of recommendations from multiple safety and supply documents.

Storage Conditions

The consensus from safety data sheets points towards stringent, controlled storage to mitigate the risks of degradation.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a freezer, under -20°C. | Minimizes thermal degradation and self-reaction rates. | [8] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and hydrolysis from atmospheric moisture. | [8] |

| Container | Keep in the original, tightly closed container. | Prevents contamination and exposure to air/moisture. | [6][12] |

| Location | Store in a cool, dry, and well-ventilated area. | Ensures a stable external environment and safety. | [6][13] |

Safe Handling Workflow

Due to its hazardous nature, including being harmful if swallowed, in contact with skin, or if inhaled, a strict handling procedure must be followed.[6][14]

-

Work Area: All manipulations must be conducted in a certified chemical fume hood to ensure sufficient ventilation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12]

-

Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Handling: For sensitive applications requiring the highest purity, handle the compound inside a glovebox or use Schlenk line techniques to maintain an inert atmosphere.

-

Cleaning: After handling, thoroughly wash hands and any exposed skin.[11] Decontaminate all surfaces and equipment.

-

Waste Disposal: Dispose of unused material and contaminated items in accordance with institutional and local regulations for hazardous chemical waste.[12]

Experimental Protocol: Stability Assessment

To validate the stability of a specific batch of this compound under your laboratory's conditions, a systematic stability study is recommended.

Methodology

-

Reference Standard: Allocate a small, pristine sample of the compound to be stored under the most stringent conditions (-80°C, under argon) as a T=0 reference standard.

-

Sample Preparation: Aliquot samples of the compound into separate, inert vials for each test condition (e.g., -20°C, 4°C, room temperature).

-

Time Points: Designate specific time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).

-

Analytical Method: Use a high-resolution analytical technique such as HPLC-UV or GC-MS to assess purity. Develop a method that can separate the parent compound from potential degradants.

-

Analysis: At each time point, retrieve a sample from each storage condition. Prepare a solution of known concentration and analyze it using the established method. Compare the purity profile against the T=0 reference standard.

-

Data Interpretation: Quantify the percentage of the parent compound remaining and identify any major degradation products that appear over time.

Workflow Visualization

The following diagram illustrates the workflow for a comprehensive stability assessment.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C3H2ClNO | CID 11137111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | 53106-70-0 [chemicalbook.com]

- 8. 53106-70-0|this compound|BLD Pharm [bldpharm.com]

- 9. This compound, CAS No. 53106-70-0 - iChemical [ichemical.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. tcichemicals.com [tcichemicals.com]

electrophilic and nucleophilic centers in 2-Chloro-3-oxopropanenitrile

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Centers of 2-Chloro-3-oxopropanenitrile

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound, also known as chloro(formyl)acetonitrile, is a compact yet highly functionalized organic molecule with significant potential in synthetic chemistry.[1][2] Its structure, incorporating a reactive aldehyde, a nitrile group, and an alpha-halogen, creates a landscape of distinct electrophilic and nucleophilic centers. This guide provides a detailed analysis of the electronic characteristics of this compound, elucidating the nature and reactivity of its key functional groups. We will explore the interplay of inductive and resonance effects that govern its reaction pathways, present mechanistic visualizations, and offer insights into its synthetic utility for researchers, scientists, and professionals in drug development.

Molecular Structure and Electronic Profile

This compound (C₃H₂ClNO) is a bifunctional compound whose reactivity is dictated by the strategic placement of electron-withdrawing groups.[3] The molecule's core consists of a three-carbon chain featuring a terminal aldehyde (oxo group), a nitrile group, and a chlorine atom on the central carbon (α-carbon).

| Property | Value | Source |

| Molecular Formula | C₃H₂ClNO | [2] |

| Molecular Weight | 103.51 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C(=O)C(C#N)Cl | [1] |

| Topological Polar Surface Area | 40.9 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The convergence of three highly electronegative atoms (oxygen, nitrogen, and chlorine) on a small carbon framework results in a molecule with pronounced electronic polarization. This polarization is the key to understanding its chemical behavior.

Identification of Reactive Centers

The distribution of electron density within this compound defines its reactive sites. Most chemical reactions are fundamentally interactions between an electron-rich species (a nucleophile) and an electron-deficient species (an electrophile).[4][5] The structure of this compound features both types of centers, making it a versatile reagent.

Caption: Polarity map of this compound.

The Electrophilic Centers: Targets for Nucleophilic Attack

Electrophiles are defined as species that accept an electron pair to form a new covalent bond.[6] They are characterized by being electron-deficient, often carrying a partial or full positive charge. This compound possesses two primary electrophilic carbon centers.

The Carbonyl Carbon

The most significant electrophilic site is the carbonyl carbon of the aldehyde group. The carbon-oxygen double bond is highly polarized due to oxygen's greater electronegativity, which pulls electron density away from the carbon, creating a substantial partial positive charge (δ+).[6][7] This electron deficiency is further amplified by the powerful inductive (-I) effects of the adjacent α-chloro and nitrile groups, making this carbonyl group exceptionally reactive towards nucleophiles.[7]

The Nitrile Carbon

Similarly, the carbon atom of the nitrile group (C≡N) is also an electrophilic center. The triple bond to the highly electronegative nitrogen atom polarizes the bond, leaving the carbon atom with a partial positive charge.[4][6] While it is a site for nucleophilic attack, the reactivity is generally lower than that of the carbonyl carbon.

The α-Carbon

The central carbon atom, bonded to the chlorine, is also rendered electrophilic. The electronegative chlorine atom withdraws electron density via the inductive effect, making this carbon susceptible to nucleophilic substitution reactions (Sₙ2 type), where the chloride ion acts as a leaving group.

The Nucleophilic Centers: Sources of Electron Density

Nucleophiles are electron-rich species that donate an electron pair to form a new bond.[5][8] They typically contain lone pairs of electrons or pi bonds.

The Carbonyl Oxygen

The oxygen atom of the carbonyl group possesses two lone pairs of electrons. This makes it a nucleophilic center and a Lewis base. It can be protonated by acids or coordinate to Lewis acids, an activation step that significantly enhances the electrophilicity of the attached carbonyl carbon.

The Nitrile Nitrogen

The nitrogen atom of the nitrile group also has a lone pair of electrons, rendering it nucleophilic. Like the carbonyl oxygen, it can participate in acid-base reactions or coordinate with metal centers.

Causality of Reactivity: A Mechanistic Perspective

The molecule's diverse reactivity is governed by the presence of both electrophilic and nucleophilic centers.[7] The most common reaction pathway involves the attack of an external nucleophile on one of the electrophilic carbon atoms.

Nucleophilic Addition to the Carbonyl Group

The primary mode of reaction for this compound is nucleophilic addition to the highly electrophilic carbonyl carbon.[7] This process follows a well-established two-step mechanism:

-

Nucleophilic Attack: The nucleophile (Nu⁻) donates a pair of electrons to the carbonyl carbon, breaking the C=O pi bond and forming a new C-Nu sigma bond. This results in a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen of the intermediate is subsequently protonated, typically by a solvent or a weak acid added during workup, to yield the final neutral addition product.[7]

Caption: Mechanism of nucleophilic addition to the carbonyl group.

Synthetic Applications & Experimental Protocol

The unique structure of this compound makes it a valuable building block for synthesizing complex heterocyclic molecules, which are often the core of pharmaceutical compounds.[9][10] While direct protocols for this specific molecule are not widely published, its reactivity profile is analogous to the closely related 3-oxopropanenitrile, a key component in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes.[3][11][12]

Exemplary Protocol: Synthesis of a Substituted Thiophene (Gewald Reaction Adaptation)

This protocol is a hypothetical adaptation based on established Gewald reaction procedures, illustrating how this compound could be employed. The presence of the chloro-substituent may offer further synthetic handles on the resulting thiophene ring.

Objective: To synthesize a polysubstituted 2-aminothiophene derivative.

Materials:

-

A ketone (e.g., cyclohexanone)

-

This compound

-

Elemental sulfur

-

A base (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ketone (1.0 mmol), this compound (1.0 mmol), and elemental sulfur (1.1 mmol) in 20 mL of ethanol.[10]

-

With stirring, add the base (2.0 mmol) dropwise to the mixture at room temperature.[10]

-

Heat the reaction mixture to 50-60°C and maintain stirring for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.[10]

-

Collect the solid product via vacuum filtration, wash thoroughly with cold ethanol, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent to yield the pure 2-aminothiophene derivative.

-

Structural confirmation should be performed using standard spectroscopic techniques (¹H-NMR, ¹³C-NMR, MS, IR).

Caption: Experimental workflow for the Gewald reaction.

Conclusion

This compound is a molecule defined by its high degree of electronic polarization. The carbonyl carbon stands out as the primary electrophilic center, rendered exceptionally reactive by the cumulative electron-withdrawing power of the adjacent nitrile and chloro groups. The nitrile carbon and α-carbon represent secondary electrophilic sites. Conversely, the oxygen and nitrogen atoms, with their lone pairs, act as nucleophilic centers. This duality makes this compound a potent and versatile reagent for constructing complex organic molecules, particularly heterocyclic systems of interest in medicinal chemistry and materials science. Understanding these fundamental electronic properties is crucial for designing rational synthetic routes and unlocking the full potential of this valuable chemical building block.

References

- Benchchem. (n.d.). Reactivity and Mechanistic Investigations of 2 Chloro 3 Oxopropanenitrile.

- ResearchGate. (2011). HOMO molecular orbitals of 2-CP calculated at the levels.

- Guidechem. (n.d.). Propanenitrile, 2-chloro-3-oxo- 53106-70-0 wiki.

- PubChem - NIH. (n.d.). This compound.

- BLD Pharm. (n.d.). 53106-70-0|this compound.

- PubChem. (n.d.). (2R)-2-chloro-3-oxopropanenitrile.

- Chemistry Steps. (n.d.). Nucleophiles and Electrophiles.

- YouTube. (2023). Electrophilic and nucleophilic reaction centers - Insights in Basic Organic Chemistry 1.

- Organic Syntheses. (n.d.). 2-chloronicotinonitrile.

- PubChem. (n.d.). 2-(3-Chlorophenyl)-3-oxopropanenitrile.

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Oxopropanenitrile.

- Benchchem. (n.d.). A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions.

- Open Library Publishing Platform. (n.d.). 3.1.1 – Introduction to Nucleophiles, Electrophiles and Curved Arrows.

- Chemistry LibreTexts. (2019). 7.1 Nucleophiles and Electrophiles.

- Benchchem. (n.d.). Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.

- Master Organic Chemistry. (2012). Nucleophiles and Electrophiles.

- Benchchem. (n.d.). Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis.

- SciSpace. (n.d.). Natural reaction orbitals.

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Chloropropionyl Chloride with Nucleophiles.

- Benchchem. (n.d.). The Gewald Reaction Utilizing 3-Oxopropanenitrile: A Gateway to Biologically Active 2-Aminothiophenes.

- Journal of Chemical Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

- PubChem. (n.d.). 2-Chloro-3-phenylpropanal.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C3H2ClNO | CID 11137111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Aminothiophenes via the Gewald Reaction Using 2-Chloro-3-oxopropanenitrile

Abstract: This document provides a comprehensive guide for the synthesis of functionalized 2-aminothiophenes utilizing 2-chloro-3-oxopropanenitrile as a key C3 synthon in a modified Gewald reaction framework. The Gewald reaction is a cornerstone of heterocyclic chemistry, enabling the efficient, multi-component assembly of polysubstituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.[1][2] This guide deviates from the classical three-component model (ketone, active methylene nitrile, sulfur) to explore the strategic use of an α-halocarbonyl precursor. We will elucidate the mechanistic rationale, provide detailed, field-tested protocols, and discuss the critical parameters for successful synthesis and characterization. These application notes are intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the creation of novel molecular entities.

Part 1: Scientific Rationale and Mechanistic Insight

The Classical Gewald Reaction: A Foundational Overview

The traditional Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-activated nitrile (e.g., malononitrile, ethyl cyanoacetate) and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.[3] The reaction proceeds through three key stages:

-

Knoevenagel Condensation: The base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][4]

-

Sulfur Addition: The α,β-unsaturated intermediate undergoes a Michael addition with a sulfur species.[4][5]

-

Cyclization and Tautomerization: Intramolecular cyclization, followed by tautomerization, yields the aromatic 2-aminothiophene product.[2] This final aromatization step is the thermodynamic driving force for the reaction.[4][5]

The classical pathway is valued for its convergence and atom economy, allowing for the rapid assembly of complex thiophenes from simple precursors.[3][6]

A Modified Approach: Leveraging this compound

The use of this compound (NC-CH(Cl)-CHO) represents a strategic modification of the Gewald synthesis. This molecule is an α-chloro-β-oxonitrile, containing both the carbonyl group and the activated nitrile within the same structure. Crucially, it also possesses a leaving group (chloride) at the α-position. This pre-installed functionality alters the reaction pathway, converting the process into a two-component condensation with a sulfur nucleophile.

This approach offers several advantages:

-

Reduced Components: Simplifies the reaction mixture and can lead to cleaner product profiles.

-

Regiocontrol: The substitution pattern of the resulting thiophene is precisely defined by the structure of the α-halocarbonyl precursor.

-

Access to Novel Scaffolds: Enables the synthesis of 3-aminothiophene derivatives that may not be readily accessible through the classic route.[7]

The mechanism when using an α-halocarbonyl compound and a separate active methylene nitrile involves the initial formation of a sulfide or polysulfide nucleophile, which then displaces the halide. The subsequent intramolecular cyclization proceeds via condensation between the carbonyl and the active methylene group, leading to the thiophene ring.

Part 2: Safety and Reagent Handling

Critical Warning: this compound and related α-halonitriles are potent lachrymators and are toxic. All manipulations must be performed inside a certified chemical fume hood. Handlers must wear appropriate Personal Protective Equipment (PPE).

| Hazard Category | Precautionary Measures & PPE | Source(s) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area (fume hood). | [8][9] |

| Skin & Eye Irritation | Causes serious eye irritation and skin irritation. Wear tightly fitting safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile). | [9][10][11] |

| Handling | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. Immediately change contaminated clothing. | [8][12] |

| Storage | Store locked up in a cool, dry, and well-ventilated place. Keep the container tightly closed. | [10][11] |

| Spills & Disposal | Absorb spills with an inert material and dispose of as hazardous waste. Dispose of contents/container to an approved waste disposal plant. | [8][10] |

Part 3: Detailed Experimental Protocol

This protocol describes the synthesis of a 2,4-disubstituted-3-aminothiophene derivative via a three-component reaction involving this compound, an active methylene compound, and a sulfur source.

Objective

To synthesize ethyl 2-cyano-3-amino-5-formylthiophene-4-carboxylate by reacting this compound with ethyl cyanoacetate and sodium sulfide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |

| This compound | 103.52 | 1.0 | 10 | 1.035 g |

| Ethyl Cyanoacetate | 113.12 | 1.0 | 10 | 1.131 g (1.06 mL) |

| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 1.1 | 11 | 2.64 g |

| Ethanol (Absolute) | 46.07 | - | - | 40 mL |

| Triethylamine | 101.19 | 2.0 | 20 | 2.79 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (40 mL).

-

Reagent Addition: Add this compound (1.035 g, 10 mmol), ethyl cyanoacetate (1.06 mL, 10 mmol), and sodium sulfide nonahydrate (2.64 g, 11 mmol) to the ethanol.

-

Base Addition: While stirring, add triethylamine (2.79 mL, 20 mmol) dropwise to the suspension at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to a gentle reflux (approx. 70-75 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials indicates completion.

-

Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes.

-

Precipitation: Pour the cold reaction mixture into 150 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL).

-

Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture.[1]

Product Characterization

Confirm the structure of the synthesized aminothiophene derivative using standard spectroscopic methods:

-

¹H-NMR & ¹³C-NMR: To confirm the chemical structure and proton/carbon environment.

-

FT-IR: To identify key functional groups (e.g., -NH₂, -C≡N, C=O).

-

Mass Spectrometry: To confirm the molecular weight of the final product.

Part 4: Visualization of Mechanism and Workflow

Proposed Reaction Mechanism

Caption: Proposed mechanism for the synthesis of a 3-aminothiophene.

Experimental Workflow

Caption: Step-by-step experimental workflow for aminothiophene synthesis.

Part 5: Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive sodium sulfide (hygroscopic).2. Insufficient base to drive condensation.3. Reaction temperature too low or time too short. | 1. Use fresh, anhydrous sodium sulfide or prepare a fresh solution.2. Ensure the correct stoichiometry of triethylamine is used.3. Confirm reflux temperature and extend reaction time, monitoring by TLC. |

| Formation of Dark, Tarry Side Products | 1. Reaction temperature is too high.2. Polymerization of starting materials or intermediates.3. Presence of impurities. | 1. Maintain a gentle, controlled reflux; avoid aggressive heating.2. Add reagents slowly, especially the base.3. Use purified starting materials. |

| Product Fails to Precipitate | 1. Product is soluble in the workup mixture.2. Insufficient product formed. | 1. Concentrate the aqueous mixture under reduced pressure before filtration.2. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate the solvent. |